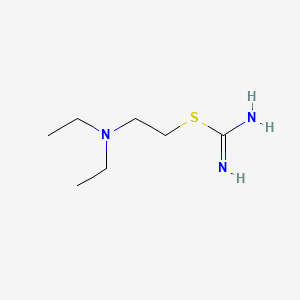

2-(2-(Diethylamino)ethyl)isothiourea

Description

2-(2-(Diethylamino)ethyl)isothiourea (CAS 17124-83-3) is a sulfur-containing organic compound with the molecular formula C₇H₁₇N₃S and a molecular weight of 175.29 g/mol . Its structure features a diethylaminoethyl chain linked to an isothiourea group (HN=C(S)-NH₂), which imparts both basicity and polar reactivity. The compound exhibits moderate lipophilicity (LogP = 0.827) , making it suitable for reverse-phase HPLC analysis, as demonstrated by its separation on a Newcrom R1 column under simple conditions . The InChI Key KIPQFURXJLXUFT-UHFFFAOYSA-N ensures precise identification, critical for avoiding reporting errors in regulatory contexts .

Properties

IUPAC Name |

2-(diethylamino)ethyl carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3S/c1-3-10(4-2)5-6-11-7(8)9/h3-6H2,1-2H3,(H3,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPQFURXJLXUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCSC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169043 | |

| Record name | 2-(2-(Diethylamino)ethyl)isothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17124-83-3 | |

| Record name | Carbamimidothioic acid, 2-(diethylamino)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17124-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(Diethylamino)ethyl)isothiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017124833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(Diethylamino)ethyl)isothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(diethylamino)ethyl]isothiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Diethylamino)ethyl)isothiourea typically involves the reaction of diethylamine with an appropriate isothiocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Diethylamine} + \text{Isothiocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diethylamino)ethyl)isothiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiourea moiety to thiourea derivatives.

Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiourea derivatives.

Scientific Research Applications

2-(2-(Diethylamino)ethyl)isothiourea has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-(Diethylamino)ethyl)isothiourea involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the isothiourea moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. This dual interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

Functional Groups: The isothiourea group in the target compound enhances polarity and basicity compared to DEAE’s hydroxyl group or the thioester’s acylated sulfur. This makes the target compound more reactive in nucleophilic or hydrogen-bonding interactions . Diethylaminoethyl vs.

Physicochemical Properties: Molecular Weight: The target compound (175.29 g/mol) is larger than DEAE (117.16 g/mol) and the thioester (147.24 g/mol), influencing diffusion rates and analytical retention times . LogP: The thioester’s higher estimated LogP (~1.2) reflects greater lipophilicity due to the thioacetate group, whereas the target’s LogP (0.827) balances the polar isothiourea with the diethylamino chain .

Biological Activity

2-(2-(Diethylamino)ethyl)isothiourea, also known as diethylaminoethylisothiourea, is a compound with significant biological activity that has garnered attention in pharmacological research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a diethylamino group attached to an isothiourea moiety. The presence of these functional groups contributes to its reactivity and biological interactions.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₈N₂S |

| Molecular Weight | 186.32 g/mol |

| Solubility | Soluble in water and organic solvents |

The mechanism of action of this compound involves its ability to interact with various biological targets, including enzymes and receptors. It has been shown to modulate enzyme activity, particularly as an inhibitor for specific pathways involved in disease processes such as cancer.

- Enzyme Inhibition: The compound can inhibit enzymes involved in cell signaling pathways, potentially affecting processes like cell proliferation and apoptosis.

- Receptor Modulation: It may also act on neurotransmitter receptors, influencing neuropharmacological responses.

Biological Activities

Research highlights several biological activities associated with this compound:

-

Anticancer Activity: Studies have indicated that this compound may inhibit cancer cell growth by interfering with signaling pathways critical for tumor progression.

- A study demonstrated that treatment with this compound led to reduced viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Neuropharmacological Effects: The compound has been investigated for its effects on neurotransmitter systems, indicating possible applications in treating neurodegenerative diseases.

- Antimicrobial Properties: Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains.

Case Studies

Several case studies have explored the efficacy of this compound:

- Case Study 1: In vitro assays showed that the compound effectively inhibited the proliferation of breast cancer cells (MCF-7), with IC50 values indicating significant potency compared to standard chemotherapeutics.

- Case Study 2: A neuropharmacological study revealed that the compound modulated dopamine receptor activity, leading to enhanced dopaminergic signaling in rodent models.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(2-(Dimethylamino)ethyl)isothiourea | Dimethylamino group + ethyl chain | Varies widely |

| N,N-Diethylthiourea | Simpler structure without ethyl chain | Varies widely |

| 2-(2-Aminoethyl)isothiourea | Amino group instead of diethylamine | Antimicrobial properties |

The distinct arrangement of functional groups in this compound may confer unique biological properties not observed in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.